Silane, dichloromethyl-

Hydrosilylation Regioselectivity Allylsilane synthesis

Silane, dichloromethyl- (also known as methyldichlorosilane, CH₃SiHCl₂; CAS 75-54-7) is a bifunctional organosilicon compound belonging to the methylchlorosilane family, possessing two hydrolytically labile Si–Cl bonds and one reactive Si–H bond on the same silicon center. With a molecular weight of 115.03 g·mol⁻¹, boiling point of 41.9 °C, density of 1.105 g·mL⁻¹ at 25 °C, and saturated vapor pressure of 46.78 kPa at 20 °C, it is a colorless, moisture-sensitive, fuming liquid that is readily soluble in benzene, diethyl ether, and heptane.

Molecular Formula CH4Cl2Si
Molecular Weight 115.03 g/mol
Cat. No. B8766378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, dichloromethyl-
Molecular FormulaCH4Cl2Si
Molecular Weight115.03 g/mol
Structural Identifiers
SMILESC([SiH3])(Cl)Cl
InChIInChI=1S/CH4Cl2Si/c2-1(3)4/h1H,4H3
InChIKeyUWGIJJRGSGDBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, dichloromethyl- (CAS 75-54-7): A Dual-Functionality Methylchlorosilane for Hydrosilylation, CVD, and Polymer Synthesis — Procurement-Relevant Properties


Silane, dichloromethyl- (also known as methyldichlorosilane, CH₃SiHCl₂; CAS 75-54-7) is a bifunctional organosilicon compound belonging to the methylchlorosilane family, possessing two hydrolytically labile Si–Cl bonds and one reactive Si–H bond on the same silicon center [1]. With a molecular weight of 115.03 g·mol⁻¹, boiling point of 41.9 °C, density of 1.105 g·mL⁻¹ at 25 °C, and saturated vapor pressure of 46.78 kPa at 20 °C, it is a colorless, moisture-sensitive, fuming liquid that is readily soluble in benzene, diethyl ether, and heptane . The coexistence of Si–H and Si–Cl functionalities on a single silicon atom, combined with a single methyl substituent, confers a reactivity profile that is quantitatively distinct from all close structural analogs—trichlorosilane (HSiCl₃), dimethyldichlorosilane ((CH₃)₂SiCl₂), methyltrichlorosilane (CH₃SiCl₃), and dichlorosilane (H₂SiCl₂)—making generic substitution technically non-viable in most research and industrial applications.

Silane, dichloromethyl- — Why In-Class Methylchlorosilanes Cannot Be Interchanged Without Quantifiable Performance Loss


Attempting to substitute silane, dichloromethyl- with trichlorosilane, dimethyldichlorosilane, methyltrichlorosilane, or dichlorosilane introduces measurable and often disqualifying deviations in key performance parameters. Trichlorosilane (HSiCl₃, bp 32 °C) lacks the methyl group required for carbon incorporation in SiC ceramics and exhibits a fundamentally different hydrosilylation regiochemistry [1]. Dimethyldichlorosilane ((CH₃)₂SiCl₂, bp 70 °C) lacks the Si–H bond entirely, precluding its use in hydrosilylation or reduction chemistry [2]. Methyltrichlorosilane (CH₃SiCl₃, bp 66 °C) carries three Si–Cl bonds and no Si–H, generating a different crosslinking stoichiometry upon hydrolysis and a distinct pyrolysis pathway that yields SiCl₃ rather than SiCl₂ intermediates [3]. Dichlorosilane (H₂SiCl₂, bp 8 °C) is a gas at room temperature and lacks the methyl group, creating handling and stoichiometric incompatibilities [4]. The quantitative evidence detailed in Section 3 demonstrates that each of these structural differences translates into experimentally measurable divergence in regioselectivity, spatial expansion in intercalation chemistry, vapor delivery characteristics, pyrolysis fragmentation pathways, and distillative separation feasibility—none of which can be compensated for by simple adjustment of reaction conditions.

Silane, dichloromethyl- — Comparator-Based Quantitative Differentiation Evidence for Scientific Selection and Procurement


Hydrosilylation Regioselectivity on Conjugated Dienes: Dichloromethylsilane vs. Trichlorosilane — Divergent Access to Branched Allylsilane Products

In chloroplatinic acid-catalyzed hydrosilylation of isoprene, silane, dichloromethyl- (CH₃SiHCl₂) adds both 1,2 and 1,4 to the less hindered side of the diene, whereas trichlorosilane (HSiCl₃) adds exclusively 1,4 to the less hindered side [1]. This divergent regiochemical outcome was established by isolating and identifying the structures of all 11 adducts, their methylated derivatives, and the saturated analogs thereof. The 1,2-addition pathway uniquely accessible with dichloromethylsilane yields branched allylsilane intermediates that cannot be accessed using trichlorosilane under identical catalytic conditions.

Hydrosilylation Regioselectivity Allylsilane synthesis

Interlayer Expansion in Pillared Layered Perovskite: Dichloromethylsilane Delivers 16% Greater Gallery Height than Trichlorosilane

When immobilized CC groups in the interlayer space of the layered perovskite HLaNb₂O₇·xH₂O are grafted via hydrosilylation, silane, dichloromethyl- increases the interlayer distance from 1.85 nm (after immobilization of the CH₂=CH(CH₂)₃O– derivative) to 2.41 nm, whereas treatment with trichlorosilane under identical conditions increases the distance to only 2.07 nm [1]. This corresponds to a quantitative difference of +0.34 nm, or a 16% larger interlayer expansion for dichloromethylsilane. Solid-state ¹³C-CP/MAS-NMR and IR spectroscopy confirmed complete disappearance of C=C groups and formation of the hydrosilylated products for both silanes, verifying that the measured interlayer distances reflect the spatial footprint of the grafted organosilicon moieties.

Layered perovskite Interlayer engineering Pillared materials

Saturated Vapor Pressure at 20 °C: Dichloromethylsilane Is 3.2× More Volatile than Dimethyldichlorosilane — Implications for CVD Vapor Delivery

At 20 °C, silane, dichloromethyl- exhibits a saturated vapor pressure of 46.78 kPa , which is approximately 3.2 times higher than the vapor pressure of dimethyldichlorosilane ((CH₃)₂SiCl₂), measured at 14.5 kPa under the same temperature [1]. This substantial volatility differential means that for a given bubbler or vaporizer system operating at ambient temperature, dichloromethylsilane delivers roughly 3.2 times the molar flux of precursor vapor per unit carrier gas volume compared to dimethyldichlorosilane. The Antoine equation parameters for dichloromethylsilane (log₁₀(P/bar) = 4.17332 − 1179/(T − 31), valid over 274.7–313.9 K) are independently available from NIST-compiled data [2], enabling accurate vapor delivery calculations.

Vapor pressure CVD precursor delivery Volatility

Flash Pyrolysis Decomposition Pathway: Dichloromethylsilane Generates SiCl₂, Whereas Methyltrichlorosilane Generates SiCl₃ — Mechanistic Basis for Divergent SiC CVD Precursor Behavior

Under flash pyrolysis conditions (1000–1500 K, 20–100 μs residence time) characterized by vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry, silane, dichloromethyl- (SiHCH₃Cl₂) undergoes decomposition primarily via sequential loss of CH₃ and H radicals and/or molecular elimination of CH₄ to generate SiCl₂ as the dominant silicon-containing fragment [1]. In contrast, methyltrichlorosilane (CH₃SiCl₃, MTS) decomposes primarily via Si–C bond homolysis to yield SiCl₃ and methyl radicals, with SiCl₂ production occurring only as a secondary decomposition product from SiCl₃ fragmentation at elevated temperatures. The direct SiCl₂ generation pathway from dichloromethylsilane also features minor contributions from HCl elimination to form CH₃SiCl, whereas the MTS decomposition shows minor channels for CH₄ and CH₃Cl elimination.

Pyrolysis mechanism SiC chemical vapor deposition Precursor decomposition

Boiling Point Separation from Trichlorosilane: A ~10 °C Distillation Window — Critical for Purification and Semiconductor-Grade Material Production

Silane, dichloromethyl- has a measured boiling point of 314.41 K (41.26 °C) at 101.325 kPa, as determined by pump-ebulliometry with accuracy of 0.1 K [1]. Trichlorosilane (HSiCl₃) boils at 32–34 °C (305–307 K) under the same pressure [2]. The resulting boiling point difference of approximately 9.9 °C (10 K) is close but sufficient for separation by fractional distillation, as confirmed by vapor-liquid equilibrium (VLE) data measured for the methyldichlorosilane–methyltrichlorosilane–dimethyldichlorosilane ternary system [1]. The Antoine constants and critical parameters (Tc = 475 K, Pc = 3901.1 kPa) for dichloromethylsilane are also available from the literature, enabling rigorous column design calculations [1].

Distillation separation Chlorosilane purification Semiconductor precursor

Silane, dichloromethyl- — Evidence-Backed Research and Industrial Application Scenarios Where Comparator Substitution Would Produce Quantifiably Inferior Results


Chemical Vapor Deposition (CVD) of Silicon Carbide (SiC) Thin Films: Leveraging 3.2× Higher Volatility and Direct SiCl₂ Fragmentation Pathway

When silane, dichloromethyl- is selected as the silicon source for SiC CVD, its saturated vapor pressure of 46.78 kPa at 20 °C delivers approximately 3.2 times the precursor molar flux compared to dimethyldichlorosilane (14.5 kPa) under identical bubbler conditions . Simultaneously, flash pyrolysis studies demonstrate that dichloromethylsilane generates SiCl₂—a recognized key intermediate in SiC film growth—as its primary decomposition product, whereas the commonly used alternative methyltrichlorosilane (MTS) produces SiCl₃ as the dominant initial fragment, with SiCl₂ formed only through secondary decomposition [1]. For processes requiring high deposition rates at moderate precursor delivery temperatures, or for applications where control over the SiCl₂:SiCl₃ ratio influences film stoichiometry and carbon content, dichloromethylsilane offers a quantifiable and mechanistically distinct advantage over both dimethyldichlorosilane and MTS.

Synthesis of Branched Allylsilane Intermediates via 1,2-Hydrosilylation: Accessing Chemical Space Inaccessible with Trichlorosilane

The chloroplatinic acid-catalyzed hydrosilylation of conjugated dienes such as isoprene with silane, dichloromethyl- yields both 1,2- and 1,4-addition products to the less hindered side, whereas trichlorosilane adds exclusively 1,4 [2]. This divergent regiochemical outcome means that any synthetic route requiring a 1,2-branched allylsilane intermediate cannot be executed with trichlorosilane. The resulting dichloromethylsilyl-substituted branched alkenes serve as versatile intermediates for further functionalization—via nucleophilic substitution at silicon (displacement of chloride by Grignard reagents, alkoxides, or amines) or via oxidation of the allylsilane moiety—providing a synthetic entry point that is structurally unique among chlorohydrosilanes.

Pillared Inorganic–Organic Hybrid Materials: Achieving 16% Greater Interlayer Gallery Height for Enhanced Molecular Accessibility

In the preparation of pillared layered perovskite materials via interlayer hydrosilylation grafting, silane, dichloromethyl- produces an interlayer distance of 2.41 nm, compared to only 2.07 nm obtained with trichlorosilane under identical conditions [3]. This 0.34 nm (16%) increase in gallery height is directly attributable to the larger steric footprint of the grafted methyl-substituted silane moiety. For applications in heterogeneous catalysis, molecular sieving, or selective adsorption where interlayer spacing governs substrate size exclusion and diffusion rates, this additional 0.34 nm of clearance can determine whether a target molecule can access active sites within the interlayer gallery. Researchers designing pillared materials with tunable interlayer porosity should therefore select dichloromethylsilane when larger gallery dimensions are required, and select trichlorosilane when a more compact interlayer spacing is desired.

High-Purity Chloromethylsilane Production via Catalytic Disproportionation: 97% Selectivity from Dichloromethylsilane Feedstock

Silane, dichloromethyl- can be catalytically disproportionated over solid ion-exchange resin catalysts to yield a product mixture containing 97% chloromethylsilane and 3% methylsilane after fractional distillation [4]. This high selectivity enables the use of dichloromethylsilane as a practical feedstock for producing chloromethylsilane—a valuable intermediate for further organosilicon transformations—without generating the complex product distributions typical of direct synthesis routes. In contrast, disproportionation of trichlorosilane or dimethyldichlorosilane produces different product slates with distinct separation challenges, making dichloromethylsilane the preferred starting material when chloromethylsilane is the desired target compound.

Quote Request

Request a Quote for Silane, dichloromethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.